molecular formula C15H19NO3 B142184 Ethyl 1-benzoylpiperidine-4-carboxylate CAS No. 136081-74-8

Ethyl 1-benzoylpiperidine-4-carboxylate

Cat. No. B142184
M. Wt: 261.32 g/mol
InChI Key: KZRCFZMHWBAFHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06054586

Procedure details

To 157.21 g (1 mol) of ethyl isonipecotate (A) were added 79.10 g (1 mol) of pyridine and 1 l of toluene. After cooling the mixture to 9° C., thereto was added dropwise 147.6 g (1.05 mol) of benzoyl chloride at 10° to 20° C. over 30 minutes with cooling. The reaction mixture was further stirred with cooling with ice for 1 hour and at room temperature for 1 hour. Then, thereto was added 500 ml of water to separate an organic layer. The organic layer was washed with 100 ml of water and 200 ml of a 5% aqueous solution of sodium hydrogencarbonate, succesively. Then, thereto was added 10 g of anhydrous magnesium sulfate. After drying, the solvent was removed by distillation to obtain 262.48 g of ethyl N-benzoylisonipecotate (B). The NMR spectrum of the obtained compound was measured. The result is shown below.
Quantity
157.21 g
Type
reactant
Reaction Step One
Quantity
79.1 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
reactant
Reaction Step One
Quantity
147.6 g
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:11][CH2:10][CH:4]([C:5]([O:7][CH2:8][CH3:9])=[O:6])[CH2:3][CH2:2]1.N1C=CC=CC=1.C1(C)C=CC=CC=1.[C:25](Cl)(=[O:32])[C:26]1[CH:31]=[CH:30][CH:29]=[CH:28][CH:27]=1>O>[C:25]([N:1]1[CH2:2][CH2:3][CH:4]([C:5]([O:7][CH2:8][CH3:9])=[O:6])[CH2:10][CH2:11]1)(=[O:32])[C:26]1[CH:31]=[CH:30][CH:29]=[CH:28][CH:27]=1

Inputs

Step One
Name
Quantity
157.21 g
Type
reactant
Smiles
N1CCC(C(=O)OCC)CC1
Name
Quantity
79.1 g
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
1 L
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
147.6 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)Cl
Step Three
Name
Quantity
500 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
9 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was further stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
with cooling
TEMPERATURE
Type
TEMPERATURE
Details
with cooling with ice for 1 hour and at room temperature for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
to separate an organic layer
WASH
Type
WASH
Details
The organic layer was washed with 100 ml of water and 200 ml of a 5% aqueous solution of sodium hydrogencarbonate
ADDITION
Type
ADDITION
Details
Then, thereto was added 10 g of anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
After drying
CUSTOM
Type
CUSTOM
Details
the solvent was removed by distillation

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)(=O)N1CCC(C(=O)OCC)CC1
Measurements
Type Value Analysis
AMOUNT: MASS 262.48 g
YIELD: CALCULATEDPERCENTYIELD 100.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.